![molecular formula C11H13ClFN3 B2955815 [3-(3-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]methanamine hydrochloride CAS No. 2172543-26-7](/img/structure/B2955815.png)
[3-(3-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“[3-(3-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]methanamine hydrochloride” is a chemical compound with the empirical formula C10H11ClFN3. It has a molecular weight of 227.67 . This compound is a part of a collection of unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of similar fluorinated pyrazole compounds has been reported in the literature . Typically, the synthesis involves a two-step reaction. Firstly, the synthesis of pyrazoline is performed via a one-pot three-component reaction under microwave irradiation. Secondly, the synthesis of pyrazole is performed via oxidative aromatization of pyrazoline under conventional heating .Molecular Structure Analysis
The molecular structure of “[3-(3-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]methanamine hydrochloride” can be represented by the SMILES stringCl.NCc1cnn(c1)-c2cccc(F)c2 . This indicates that the compound contains a pyrazole ring attached to a fluorophenyl group and a methanamine group.
Scientific Research Applications
Alzheimer's Disease Treatment
- Application : 3-aryl-1-phenyl-1H-pyrazole derivatives, similar in structure to the specified compound, have been investigated for their potential in treating Alzheimer's disease. These compounds have shown inhibitory activities against acetylcholinesterase and monoamine oxidase, enzymes relevant to Alzheimer's disease pathology (Kumar et al., 2013).
Antipsychotic Potential
- Application : Derivatives of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, structurally similar to the specified compound, have been explored for their potential as antipsychotic agents. These compounds showed promising results in behavioral animal tests and did not interact with dopamine receptors, a common target of antipsychotic drugs (Wise et al., 1987).
Antimicrobial Activity
- Application : Fluorine-containing pyrazoles have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds, including derivatives similar to the specified compound, have shown promising activities against bacterial strains like Staphylococcus aureus and Escherichia coli (Gadakh et al., 2010).
Chemical Synthesis and Characterization
- Application : Compounds structurally related to the specified compound have been synthesized and characterized using various techniques. These studies contribute to the understanding of the chemical properties and potential applications of such compounds in various fields (Shimoga et al., 2018).
Biological Activity Screening
- Application : The synthesis and screening of fluoro-substituted pyrazolyl compounds, closely related to the specified chemical, have been conducted to explore their biological activities. Such research aids in identifying potential therapeutic applications of these compounds (Jadhav et al., 2015).
properties
IUPAC Name |
[3-(3-fluorophenyl)-1-methylpyrazol-4-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3.ClH/c1-15-7-9(6-13)11(14-15)8-3-2-4-10(12)5-8;/h2-5,7H,6,13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KANQKXJURYWWBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC(=CC=C2)F)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(3-Fluorophenyl)-1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

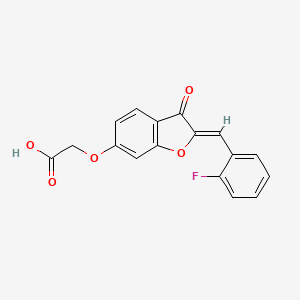
![Benzyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2955733.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2955735.png)
![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(2-methoxyphenyl)-N-methylacetamide](/img/structure/B2955736.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-nitrobenzamide hydrochloride](/img/structure/B2955739.png)
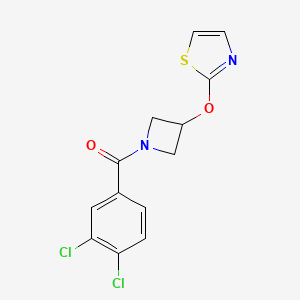
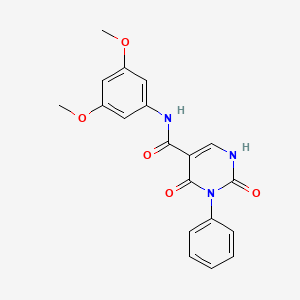

![2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2955745.png)
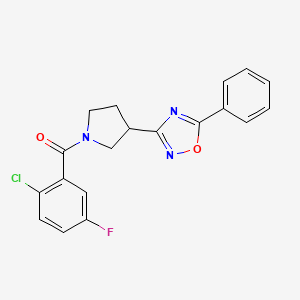
![N-[1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]prop-2-enamide](/img/structure/B2955751.png)
![6-(3,4-dichlorobenzyl)-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2955752.png)
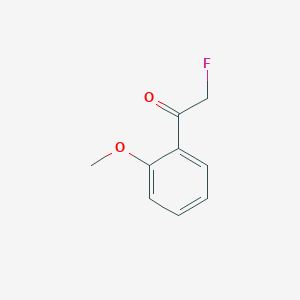
![6-(morpholin-4-yl)-N,N'-bis[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B2955754.png)